molecular formula C29H25N3O6S2 B5025972 2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl benzoate

2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl benzoate

Cat. No.: B5025972
M. Wt: 575.7 g/mol
InChI Key: DTDJZRZFPOWJJR-UHFFFAOYSA-N
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Description

2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl benzoate is a complex organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl benzoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by sulfonylation and subsequent coupling with the benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and product distribution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl and benzoate groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(N-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]sulfonyl-4-methylanilino)ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O6S2/c1-21-11-15-24(16-12-21)32(19-20-38-29(33)22-7-3-2-4-8-22)40(36,37)25-17-13-23(14-18-25)30-28-26-9-5-6-10-27(26)39(34,35)31-28/h2-18H,19-20H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDJZRZFPOWJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCOC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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